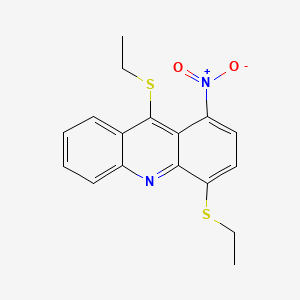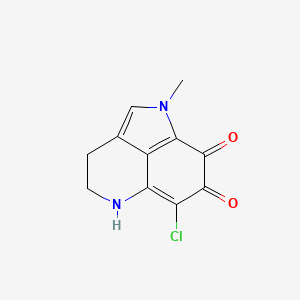
Batzelline C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Batzelline C is a naturally occurring pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. This compound is part of a family of alkaloids that includes damirones, batzellines, makaluvamines, and discorhabdins. This compound has attracted significant attention due to its intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II .
Métodos De Preparación
The total synthesis of batzelline C involves the construction of the highly substituted pyrrolo[4,3,2-de]quinoline skeleton. One notable synthetic route features a benzyne-mediated cyclization-functionalization sequence. This method begins with the preparation of a 4-halo-6-methoxyindoline derivative, which undergoes cyclization and chlorination to form the pyrroloquinoline skeleton . The synthesis can be summarized as follows:
- Preparation of the indoline intermediate from a commercially available compound.
- Formation of the benzyne species through treatment with excess base.
- Cyclization by intramolecular attack of the nitrogen nucleophile.
- Chlorination of the resultant arylanion species .
Análisis De Reacciones Químicas
Batzelline C undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the quinoline skeleton.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include functionalized derivatives of the pyrroloquinoline skeleton .
Aplicaciones Científicas De Investigación
Batzelline C has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrroloquinoline alkaloids.
Mecanismo De Acción
Batzelline C exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound induces DNA damage and disrupts the cell cycle, leading to apoptosis. Additionally, this compound has been suggested to act as a DNA intercalator, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Batzelline C is part of a family of pyrroloquinoline alkaloids that includes:
- Damirones
- Makaluvamines
- Discorhabdins
- Isobatzellines
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyrroloquinoline skeleton and its potent inhibition of HIV-1 envelope-mediated cell fusion . This distinct structure and biological activity set this compound apart from its analogs.
Propiedades
Número CAS |
123064-91-5 |
|---|---|
Fórmula molecular |
C11H9ClN2O2 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-4-5-2-3-13-8-6(5)9(14)11(16)10(15)7(8)12/h4,13H,2-3H2,1H3 |
Clave InChI |
PDESZTFOYLDOBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2CCNC3=C(C(=O)C(=O)C1=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








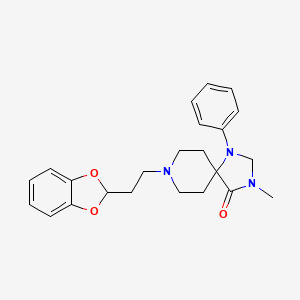
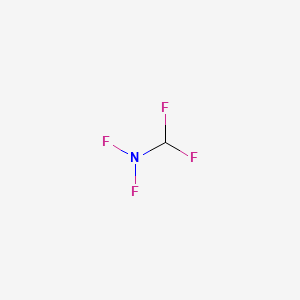
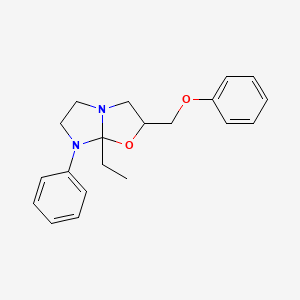

![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
